2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid chemical structure
2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid chemical structure
An In-Depth Technical Guide to 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, outlines a robust synthetic pathway, details modern characterization techniques, and explores its prospective applications.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their broad spectrum of biological activities.[1] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are key pharmacophores in numerous approved drugs, exhibiting anti-inflammatory, antimicrobial, anticancer, and antidepressant properties.[1][2][3] The functionalization of the pyrazole core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile scaffold in drug design and discovery.[1][4]
This guide focuses on a specific, functionalized derivative, 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid. The introduction of an iodine atom at the C4 position, a methyl group at C3, and an acetic acid moiety at the N1 nitrogen creates a molecule with unique characteristics. The iodine atom, in particular, serves not only as a potential site for further chemical modification through cross-coupling reactions but can also participate in halogen bonding, influencing molecular conformation and protein-ligand interactions.[5]
Molecular Structure and Physicochemical Properties
The chemical structure of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is defined by a central pyrazole ring substituted at three positions.
Caption: Chemical structure of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid | IUPAC Nomenclature |
| Molecular Formula | C₆H₇IN₂O₂ | Calculated |
| Molecular Weight | 266.04 g/mol | Calculated |
| CAS Number | Not assigned for this specific isomer. The 5-methyl isomer is registered under CAS 6645-75-6.[6] | - |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | Calculated (analogue)[6] |
| LogP | ~0.9 | Calculated (analogue)[6] |
| Hydrogen Bond Donors | 1 | Calculated (analogue)[6] |
| Hydrogen Bond Acceptors | 3 | Calculated (analogue)[6] |
| Rotatable Bonds | 2 | Calculated (analogue)[6] |
Note: Some properties are estimated based on the closely related isomer, 2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid.
Proposed Synthetic Pathway
A robust and logical synthesis of 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid can be envisioned in a three-step sequence starting from readily available precursors. This pathway is designed for efficiency and regiochemical control.
Caption: Proposed multi-step synthesis workflow.
Step 1: Synthesis of 3-Methyl-1H-pyrazole
The pyrazole core is efficiently constructed via a classical cyclocondensation reaction. The choice of pentane-2,4-dione as the starting material directly installs the required methyl group at the C3 (or C5) position.
-
Protocol:
-
To a solution of pentane-2,4-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting crude product by distillation or recrystallization to yield 3(5)-methyl-1H-pyrazole.
-
-
Scientific Rationale: This reaction is a well-established, high-yielding method for pyrazole synthesis.[7] The use of hydrazine hydrate provides the two nitrogen atoms for the heterocycle. The initial product is a mixture of 3-methyl- and 5-methyl-1H-pyrazole tautomers, which is suitable for the subsequent N-alkylation step.
Step 2: Synthesis of Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate
N-alkylation introduces the acetic acid side chain in its protected ester form. The reaction's regioselectivity is a key consideration.
-
Protocol:
-
Suspend 3(5)-methyl-1H-pyrazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone or acetonitrile.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate in vacuo.
-
The resulting crude product will be a mixture of N1-alkylated isomers (3-methyl and 5-methyl). These can often be separated by column chromatography on silica gel.
-
-
Scientific Rationale: The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. The ratio of 3-methyl to 5-methyl isomers is influenced by steric and electronic factors, as well as the reaction conditions (solvent, base, temperature). For this guide, we proceed with the desired 3-methyl isomer after separation.
Step 3: Synthesis of Ethyl 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetate
Electrophilic iodination at the C4 position of the pyrazole ring is a critical step. The pyrazole ring is electron-rich and susceptible to electrophilic substitution, with the C4 position being the most activated site.
-
Protocol:
-
Dissolve ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid.
-
Add an iodinating agent. Two effective options are:
-
After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Scientific Rationale: Both NIS/TFA and I₂/CAN are effective systems for the regioselective iodination of pyrazoles at the C4 position.[8] CAN acts as an oxidant to generate the electrophilic iodine species. These methods provide a direct and high-yielding route to the 4-iodo-pyrazole core.
Step 4: Hydrolysis to 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid
The final step is the deprotection of the ethyl ester to yield the target carboxylic acid.
-
Protocol:
-
Dissolve the iodinated ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 2-6 hours.
-
Monitor the hydrolysis by TLC.
-
Once complete, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
The product may precipitate out of solution. If not, extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.
-
-
Scientific Rationale: Saponification using a base like LiOH is a standard and reliable method for hydrolyzing esters to carboxylic acids under mild conditions that will not affect the rest of the molecule.
Spectroscopic Characterization
Confirming the identity and purity of the synthesized 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid requires a combination of spectroscopic techniques.
Caption: Logical workflow for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.[6][9]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| - | -COOH | ~12-13 | ~170 | Broad singlet, exchangeable with D₂O. |
| - | -CH₂- | ~5.0 | ~50 | Singlet. |
| 5 | C-H | ~7.8 | ~135 | Singlet. |
| 3 | -CH₃ | ~2.2 | ~11 | Singlet. |
| 3 | C-CH₃ | - | ~148 | Quaternary carbon. |
| 4 | C-I | - | ~65 | Quaternary carbon, signal may be broad. |
Disclaimer: These are predicted values based on known shifts for pyrazole derivatives and substituent effects.[10][11] Actual values may vary.
-
¹H NMR: The spectrum is expected to be relatively simple. A broad singlet in the downfield region (12-13 ppm) corresponds to the carboxylic acid proton. The methylene protons of the acetic acid group should appear as a sharp singlet around 5.0 ppm. The lone proton on the pyrazole ring at the C5 position is expected to be a singlet around 7.8 ppm. The methyl group protons at C3 will also be a singlet, likely around 2.2 ppm.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal, around 170 ppm. The quaternary carbon C3 attached to the methyl group is predicted around 148 ppm. The C5 carbon will be around 135 ppm. The methylene carbon of the acetic acid side chain is expected around 50 ppm. The carbon bearing the iodine (C4) is predicted to be significantly upfield, around 65 ppm. The methyl carbon should appear around 11 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected M/Z: For the molecular ion [M+H]⁺ in ESI-MS, the expected mass-to-charge ratio would be approximately 266.9.
-
Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will give a distinct molecular ion peak without a complex isotopic pattern, unlike chlorine or bromine containing compounds.[12]
-
Fragmentation: Common fragmentation pathways for pyrazoles include cleavage of the N-N bond and loss of substituents.[13] For this molecule, fragmentation of the acetic acid side chain (loss of COOH) is also likely.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups.
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[14][15]
-
Carbonyl C=O Stretch: A strong, sharp absorption band between 1760-1690 cm⁻¹ is characteristic of the carboxylic acid carbonyl group.[14][15]
-
C-N and C=C Stretches: Absorptions related to the pyrazole ring will appear in the 1600-1400 cm⁻¹ region.
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region is expected for the C-O single bond of the carboxylic acid.[14]
Potential Applications in Research and Development
2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is a promising molecule for several research applications, primarily driven by the established biological activities of the pyrazole scaffold.
-
Drug Discovery Scaffold: This compound can serve as a starting point for the synthesis of more complex molecules. The carboxylic acid moiety is ideal for forming amides, esters, and other derivatives, allowing for the creation of libraries of compounds for biological screening.[4]
-
Intermediate for Cross-Coupling Reactions: The iodine atom at the C4 position is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[8] This enables the introduction of a wide range of substituents at this position, further diversifying the chemical space for drug discovery.
-
Potential Bioactivity: Given that many pyrazole derivatives exhibit anti-inflammatory, anticancer, and antimicrobial properties, this compound is a candidate for screening in relevant biological assays.[2][3] The specific combination of substituents may confer novel or enhanced activity.
Safety and Handling
While a specific safety data sheet (SDS) for 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is not available, general laboratory safety precautions should be followed. Based on data for similar compounds, the following should be considered:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
In all cases of exposure, consult a physician.
-
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